molecular formula C20H28BNO4 B567982 tert-Butyl 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate CAS No. 1256359-86-0

tert-Butyl 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

Cat. No. B567982
M. Wt: 357.257
InChI Key: BUUCDWYNFVFACT-UHFFFAOYSA-N
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Description

“tert-Butyl 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate” is a chemical compound with the CAS Number: 2377609-81-7 . It has a molecular weight of 401.27 . The compound is stored in a dry environment at 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H28BNO6/c1-19(2,3)27-18(25)23-12-15(22-28-20(4,5)21(6,7)29-22)14-10-9-13(11-16(14)23)17(24)26-8/h9-12H,1-8H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is stored at temperatures between 2-8°C .

Scientific Research Applications

Environmental Fate and Toxicity of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants, which share structural similarities with the compound , have been studied for their environmental occurrence, fate, and toxicity. These compounds, including tert-butylated derivatives, have been detected across various environmental matrices and are linked to potential hepatic toxicity and endocrine-disrupting effects. This research underscores the importance of investigating the environmental behavior and degradation pathways of complex organic compounds, including tert-butylated indoles, to assess their ecological impact and guide the development of compounds with lower toxicity and environmental persistence (Liu & Mabury, 2020).

Decomposition of Methyl Tert-Butyl Ether in Plasma Reactors

The decomposition of methyl tert-butyl ether (MTBE), another tert-butyl compound, using radio frequency (RF) plasma reactors demonstrates the application of advanced technologies for the degradation of environmental pollutants. This method shows potential for the decomposition of complex organic compounds, highlighting the broader applicability of plasma reactors in environmental remediation and the treatment of contaminants with tert-butyl groups (Hsieh et al., 2011).

Purification of Fuel Additives via Membrane Methods

Research on the purification of methyl tert-butyl ether (MTBE), using pervaporation membrane processes, offers insights into the separation and purification technologies applicable to organic compounds in industrial processes. These methodologies could be adapted for the purification or separation of structurally related tert-butyl compounds, enhancing the efficiency and selectivity of industrial chemical processes (Pulyalina et al., 2020).

Synthetic Routes Analysis

A review of the synthetic routes for vandetanib, which involves tert-butyl piperidine-1-carboxylate, illustrates the complexity of synthesizing pharmaceutical intermediates and the need for optimizing production routes. This analysis can guide the development of efficient synthetic strategies for related compounds, including the optimization of tert-butyl indole derivatives for pharmaceutical applications (Mi, 2015).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

tert-butyl 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28BNO4/c1-13-9-10-14-15(21-25-19(5,6)20(7,8)26-21)12-22(16(14)11-13)17(23)24-18(2,3)4/h9-12H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUCDWYNFVFACT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC(=C3)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682287
Record name tert-Butyl 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

CAS RN

1256359-86-0
Record name 1H-Indole-1-carboxylic acid, 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256359-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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